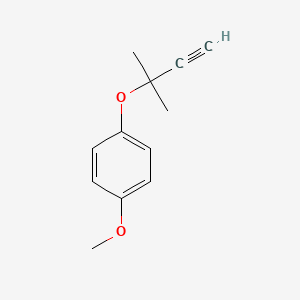
4-(1,1-Dimethyl-2-propynyloxy)anisole
カタログ番号 B8553769
分子量: 190.24 g/mol
InChIキー: XHHBCKKZCMYUIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07781483B2
Procedure details


A solution of 4-(1,1-dimethyl-2-propynyloxy)anisole in 1,2-dichlorobenzene (50 mL) was stirred at 190° C. for 2 hours. Upon the completion of the reaction, the solvent was distilled off under a reduced pressure. The residue was purified by column chromatography (hexane/chloroform=3/1) and the aimed product was obtained as red oily substance (2-step, yield: 61%).


Name
Yield
61%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:14])([O:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)[C:3]#[CH:4]>ClC1C=CC=CC=1Cl>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:6]2[O:5][C:2]([CH3:14])([CH3:1])[CH:3]=[CH:4][C:7]=2[CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C#C)(OC1=CC=C(C=C1)OC)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon the completion of the reaction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under a reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography (hexane/chloroform=3/1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=CC2=C(C=CC(O2)(C)C)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 61% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
